N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound with significant potential in pharmaceutical research. The molecular formula is and it has a molecular weight of 466.5 g/mol. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities.
This compound can be sourced from various chemical suppliers specializing in research chemicals. BenchChem lists it as a high-quality product suitable for research applications, with a typical purity of around 95%.
The compound belongs to the class of benzamides and triazoles, which are often explored for their pharmacological properties, including anti-inflammatory and anticancer activities.
The synthesis of N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide typically involves several steps that include:
Technical details regarding specific reagents and conditions are critical for successful synthesis but may vary based on laboratory protocols.
The molecular structure of N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide can be represented using various notations:
InChI=1S/C28H26N4O3/c1-18-9-11-21(12-10-18)24-16-25(30-27(34)22-7-5-4-6-8-22)28(35)32(31-24)17-26(33)29-23-14-19(2)13-20(3)15-23/h4-16H,17H2,1-3H3,(H,29,33)(H,30,34)
CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)C)C
The structural data indicates multiple functional groups that contribute to its biological activity. The presence of both aromatic and heterocyclic structures enhances its potential interactions with biological targets.
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide can participate in various chemical reactions:
Technical details about reaction conditions (temperature, solvent systems) are crucial for optimizing yields.
The mechanism of action for N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide likely involves:
Data from biological assays would provide insights into its efficacy and specificity.
Key physical properties include:
Chemical properties encompass:
Relevant data regarding melting points and boiling points would further characterize this compound.
N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide has potential applications in:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: